

Compound Identification and Molecular Weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cu(TMHD)₂
Cat. No.: B13154254

[Get Quote](#)

Cu(TMHD)₂ is a metal-organic coordination complex where a central copper atom in the +2 oxidation state is coordinated to two bidentate ligands of 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD).^[1] Its bulky tetramethyl-heptanedionate ligands provide a stable structure suitable for advanced deposition techniques.^[1]

The definitive molecular weight of Cu(TMHD)₂ is 430.08 g/mol .^{[1][2][3]}

Quantitative Data Summary

The key identifying and physical properties of Cu(TMHD)₂ are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

Property	Value
Molecular Weight	430.08 g/mol ^{[1][2][3]}
Molecular Formula	C ₂₂ H ₃₈ CuO ₄ ^{[1][4]}
Linear Formula	Cu(C ₁₁ H ₁₉ O ₂) ₂ ^[2]
CAS Number	14040-05-2 ^{[2][3]}

| Synonyms | Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate), Cu(thd)₂, Cupric dipivaloylmethane^{[1][5]} |

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Purple-blue to dark violet solid/crystalline powder[1][2][6]
Melting Point	198-199 °C (decomposes)[2][3]
Boiling Point	315 °C (Decomposes)[2]
Sublimation Point	100 °C at 0.1 mmHg[1][6]
Solubility	Insoluble in water[2]

| Purity (Typical) | 99% - 99.9%[2][3] |

Core Applications

Cu(TMHD)_2 is a high-performance precursor primarily utilized in materials science and the electronics industry due to its excellent thermal stability and volatility.[2]

- **Thin-Film Deposition:** The compound is widely used in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes.[1][2] Its favorable thermal characteristics allow for the controlled growth of high-purity, uniform copper and copper oxide thin films, which are essential in the manufacturing of semiconductors, integrated circuits, and other microelectronic components.[1][2]
- **Catalysis:** It serves as an effective catalyst in various organic transformations.[2] Notable examples include its use in Ullmann-type coupling reactions and facilitating oxidative radical coupling for regioselective C-C bond formations.[2]
- **Research and Development:** In laboratory settings, Cu(TMHD)_2 is crucial for research into advanced materials, nanotechnology, and the development of next-generation electronic and energy storage devices.[1][2] Its application in creating hole transport layers in perovskite solar cells highlights its role in renewable energy research.[2]

Experimental Protocol: Synthesis of Cu(TMHD)_2

The following section details a common laboratory method for the synthesis of Cu(TMHD)₂.

Objective: To synthesize bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) from copper acetate hydrate and the TMHD ligand.^[7]

Materials:

- Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
- 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD ligand)
- Methanol (MeOH)
- Standard laboratory glassware (beakers, flasks, etc.)
- Stirring and heating apparatus
- Filtration apparatus

Procedure:

- Dissolution of Reactants: Dissolve copper acetate hydrate in methanol. In a separate vessel, dissolve the 2,2,6,6-tetramethyl-3,5-heptanedione ligand in methanol.
- Reaction: Slowly add the methanol solution of the TMHD ligand to the stirring copper acetate solution. The reaction involves the interaction of the copper salt with the ligand.^[7]
- Precipitation: Upon mixing, the Cu(TMHD)₂ complex will precipitate out of the solution as a solid.
- Isolation: Isolate the solid product by vacuum filtration.
- Washing and Drying: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials or impurities. Dry the final product under vacuum.
- Characterization: The structure and purity of the synthesized Cu(TMHD)₂ can be confirmed using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).^[7]

Visualization of Synthesis Workflow

The logical flow for the synthesis of Cu(TMHD)₂ is depicted below.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,6,6-Tetramethyl-3,5-heptanedionate(II)copper | Cu(TMHD)2 | Cu[OCC(CH3)3CHCOC(CH3)3]2 – Ereztech [ereztech.com]
- 2. ProChem Copper TMHD – Premium Precursor for Thin-Film & Semiconductor Applications [prochemonline.com]
- 3. Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) 99 14040-05-2 [sigmaaldrich.com]
- 4. Copper(II)bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | C22H38CuO4 | CID 2733340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)COPPER(II) | 14040-05-2 [chemicalbook.com]
- 7. Synthesis, characterization, and thermostability of bis(2,2,6,6-tetramethyl-3, 5-heptanedionato)copper(II) | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Compound Identification and Molecular Weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13154254#what-is-the-molecular-weight-of-cu-tmhd-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com